3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a naphthyridine ring with a thiadiazole ring, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,6-naphthyridine derivatives with thiadiazole precursors in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditionsorganic solvents, catalysts like triethylamine, moderate temperatures.
Major Products Formed
Scientific Research Applications
3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
1,2,4-Thiadiazole derivatives: Compounds with the thiadiazole ring also show comparable chemical reactivity and biological properties.
Benzo[c][1,7]naphthyridine derivatives: These compounds have a similar fused-ring system and are studied for their diverse biological activities.
Uniqueness
3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of the naphthyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H7N5S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-(1,6-naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H2,11,14,15) |
InChI Key |
BKHUSISJDQFSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NSC(=N3)N)N=C1 |
Origin of Product |
United States |
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